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molecular formula C11H19N5O3S B1208977 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide CAS No. 140687-51-0

4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B1208977
M. Wt: 301.37 g/mol
InChI Key: XDTHNROWHAAVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05215990

Procedure details

11.0 g (35 mmol) of 4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine (Example 1) are dissolved in 45 ml of dry methylene chloride. Between 0° C. and +5° C., 13.2 g (52.5 mmol) of boron tribromide dissolved in 25 ml of methylene chloride are slowly added dropwise under argon. The mixture is stirred for a further 1.5 h while cooling in ice and is hydrolyzed with cold 2 N sodium hydroxide solution. The organic phase is separated off, and the aqueous phase is extracted 3 times more with methylene chloride. The combined organic phases are washed with saturated ammonium chloride solution, water and saturated sodium chloride solution and dried over sodium sulfate and the solvent is removed in vacuo. Crystallization of the residue in butyl acetate results in 7.60 g of solid product of melting point 148°-149° C.
Name
4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][O:19]C)[N:13]=2)[CH2:8][CH2:7]1)(=[O:5])=[O:4].B(Br)(Br)Br.[OH-].[Na+]>C(Cl)Cl>[CH3:1][N:2]([CH3:21])[S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][OH:19])[N:13]=2)[CH2:8][CH2:7]1)(=[O:5])=[O:4] |f:2.3|

Inputs

Step One
Name
4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine
Quantity
11 g
Type
reactant
Smiles
CN(S(=O)(=O)N1CCN(CC1)C1=NC(=NC=C1)COC)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added dropwise under argon
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times more with methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed with saturated ammonium chloride solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue in butyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN(S(=O)(=O)N1CCN(CC1)C1=NC(=NC=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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